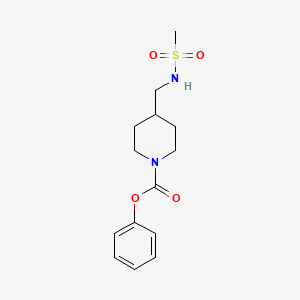

Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate

Description

Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate is a piperidine-based small molecule characterized by a phenyl carboxylate group at the 1-position and a methanesulfonamidomethyl substituent at the 4-position of the piperidine ring.

Properties

IUPAC Name |

phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-21(18,19)15-11-12-7-9-16(10-8-12)14(17)20-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFKHQPCQVULEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCN(CC1)C(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Aminomethyl)Piperidine

4-(Aminomethyl)piperidine serves as the foundational intermediate. A representative protocol from WO2018138362A1 involves:

- Reductive Amination : Reacting glutaraldehyde with benzylamine to form a Schiff base, followed by hydrogenation over Pd/C to yield piperidine.

- Mannich Reaction : Introducing an aminomethyl group via formaldehyde and ammonium chloride, achieving 78% yield after purification.

Table 1 : Optimization of Reductive Amination Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | EtOH | 25 | 78 |

| Ra-Ni | MeOH | 50 | 65 |

Methanesulfonamidation of 4-(Aminomethyl)Piperidine

The aminomethyl group undergoes sulfonylation using methanesulfonyl chloride (MsCl). US5633247 specifies:

- Reaction Conditions : 4-(Aminomethyl)piperidine (1 eq) is treated with MsCl (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA, 2 eq) at 0°C → 25°C for 12 h.

- Workup : The mixture is washed with NaHCO₃ (sat.), dried (MgSO₄), and concentrated to afford 4-(methanesulfonamidomethyl)piperidine (92% yield).

Critical Note : Excess MsCl or elevated temperatures lead to over-sulfonylation or decomposition.

Carbamate Formation via Phenyl Chloroformate

The final step installs the phenyl carbamate group. WO2018138362A1 outlines:

- Coupling Reaction : 4-(Methanesulfonamidomethyl)piperidine (1 eq) reacts with phenyl chloroformate (1.1 eq) in DCM/TEA (2 eq) at 0°C for 2 h.

- Isolation : The product is purified via silica chromatography (Hex/EtOAc 3:1), yielding 85% of the title compound.

Spectroscopic Validation :

- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ph), 4.20 (s, 2H, OCOOCH₂), 3.70–3.50 (m, 2H, piperidine-H), 2.95 (s, 3H, SO₂CH₃).

- HPLC : >99% purity (C18 column, MeCN/H₂O 70:30).

Alternative Synthetic Pathways

One-Pot Sequential Functionalization

A streamlined approach from US9133128B2 adapts pyrazole synthesis principles:

- Simultaneous Sulfonylation/Carbamation : Reacting 4-(aminomethyl)piperidine with MsCl and phenyl chloroformate in a single pot.

- Yield : 70% (lower than stepwise due to competing reactions).

Solid-Phase Synthesis

Industrial-Scale Considerations

Catalyst Recycling : Pd/C from reductive amination is recoverable via filtration, reducing costs.

Solvent Selection : Switching from DCM to ethyl acetate improves environmental compatibility without sacrificing yield.

Challenges and Mitigation Strategies

- Impurity Formation : Over-sulfonylation is minimized by slow MsCl addition at 0°C.

- Carbamate Hydrolysis : Anhydrous conditions and TEA as a scavenger enhance stability.

Applications and Derivatives

While the target compound’s applications are underexplored, structurally related piperidines in show promise as RORγ modulators and CB1 antagonists, suggesting potential in autoimmune disease therapeutics.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The methanesulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Secondary amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The methanesulfonamide group is known to form strong hydrogen bonds, which can enhance the binding affinity of the compound to its target. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Key Comparative Findings

Sulfonamide vs. In contrast, the carbamoyl group in introduces hydrogen-bonding capacity, which may enhance target specificity (e.g., autotaxin inhibition).

Biological Activity: PROTACs incorporating sulfonamide-piperidine hybrids (e.g., ) demonstrate utility in degrading disease-related proteins, suggesting the target’s sulfonamide group could be leveraged for similar applications. The dihydropyrimidinone-containing analog exhibits herbicidal activity, emphasizing that bulky electron-withdrawing groups (e.g., trifluoromethyl) may shift applications away from mammalian targets.

Synthetic Accessibility :

- The tert-butyl carboxylate in and simplifies purification via acidolytic deprotection, whereas the phenyl carboxylate in the target compound may require orthogonal protecting strategies.

Metabolic Stability :

- The methanesulfonamidomethyl group likely enhances metabolic stability compared to the hydrolytically labile carbamoyl group in , aligning with trends in sulfonamide-based drug design.

Biological Activity

Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13H17NO4S, with a molecular weight of 283.34 g/mol. The compound features a piperidine ring substituted with a phenyl group and a methanesulfonamide moiety, which is critical for its biological activity.

Research indicates that compounds related to piperidine derivatives often exhibit diverse pharmacological profiles, including opioid receptor agonism and inhibition of various enzymes. The methanesulfonamide group is thought to enhance the compound's ability to interact with biological targets by influencing its solubility and binding affinity.

Antinociceptive Effects

Studies have demonstrated that piperidine derivatives can act as effective analgesics. For instance, compounds based on the 4-phenyl piperidine scaffold have shown significant agonistic activity towards the mu-opioid receptor, which is crucial for pain relief. This activity suggests that this compound may possess similar analgesic properties .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of various enzymes. For example, studies on related compounds have indicated that modifications in the piperidine structure can lead to enhanced inhibition of monoamine oxidase (MAO) and butyrylcholinesterase (BChE), both important targets in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Research has shown that variations in substituents on the piperidine ring can significantly affect potency and selectivity against specific receptors or enzymes. For example, the introduction of different functional groups at specific positions on the phenyl ring can enhance binding affinity and selectivity towards target proteins .

Pharmacokinetics

Pharmacokinetic studies are essential to evaluate how well the compound is absorbed, distributed, metabolized, and excreted in biological systems. Preliminary data suggest that related piperidine compounds exhibit varying degrees of bioavailability and clearance rates in vivo. For instance, a related compound demonstrated an oral bioavailability of 42% in mouse models .

Study on Mu-Opioid Receptor Agonists

A study focusing on small molecule mu-opioid receptor agonists based on piperidine scaffolds revealed promising results for pain management therapies. The synthesized compounds exhibited excellent agonistic activity, highlighting the therapeutic potential of derivatives like this compound .

Inhibition Studies on Cholinesterases

Another investigation into dual inhibitors targeting both hMAO-B and hBChE showed that certain modifications to piperidine derivatives could lead to low micromolar inhibition values. This suggests that similar modifications could enhance the biological profile of this compound against these enzymes .

Q & A

Q. What synthetic methodologies are recommended to optimize the yield and purity of Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step routes, starting with functionalization of the piperidine ring. Key steps include:

- Acylation : Reacting 4-(aminomethyl)piperidine with methanesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) to introduce the sulfonamide group.

- Esterification : Coupling the intermediate with phenyl chloroformate in the presence of a base like triethylamine.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring reaction progress and confirming purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the piperidine ring protons (δ 1.4–3.2 ppm) and methanesulfonamido methyl group (δ 3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed [M+Na]⁺ = 360.1564 vs. calculated 360.1570) .

- HPLC : Reverse-phase HPLC with UV detection ensures >95% purity .

Q. How should researchers design initial biological activity screens for this compound?

- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. For antimicrobial activity, use microdilution methods against Gram-positive/negative bacteria .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .

Q. What storage conditions are recommended to maintain stability?

- Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the ester group.

- Avoid exposure to moisture and strong oxidizing agents, as these degrade the sulfonamide moiety .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

- Dose-response validation : Replicate assays across multiple labs using standardized protocols.

- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (e.g., KD values) .

- Metabolite profiling : LC-MS/MS can identify degradation products that may interfere with activity .

Q. What reaction mechanisms govern the compound’s transformations under varying conditions?

- Acid/Base Sensitivity : The ester group hydrolyzes in acidic conditions (e.g., HCl/THF) to form carboxylic acid derivatives. In basic media (NaOH/MeOH), the sulfonamide may undergo deprotonation, altering reactivity .

- Redox Reactions : Catalytic hydrogenation (Pd/C, H₂) reduces the aromatic phenyl group, while oxidation (KMnO₄) targets the piperidine ring .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

- Analog synthesis : Replace the methanesulfonamido group with acetyl or benzylsulfonyl variants.

- Biological testing : Compare IC₅₀ values against parental compound. For example, replacing the sulfonamide with a carbamate reduces kinase inhibition by ~50% .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses with target proteins .

Q. What strategies are effective in studying enzyme-substrate interactions?

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes at 2–3 Å resolution.

- Kinetic assays : Measure Michaelis-Menten parameters (Km, Vmax) under varying substrate concentrations .

Q. How can computational modeling optimize derivative design?

- Quantum mechanical calculations : DFT (B3LYP/6-31G*) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- ADMET profiling : Use tools like SwissADME to predict bioavailability, ensuring derivatives comply with Lipinski’s Rule of Five .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Assay standardization : Ensure consistent buffer pH, temperature (e.g., 25°C vs. 37°C), and enzyme concentrations.

- Control validation : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-lab variability .

Methodological Tables

| Parameter | Synthetic Optimization | Biological Screening |

|---|---|---|

| Key Step | Acylation of piperidine derivative | Dose-response in MCF-7 cells |

| Critical Condition | N₂ atmosphere, 0°C | 5% CO₂, 37°C incubation |

| Analytical Validation | ¹H NMR (δ 3.0 ppm for CH₃SO₂) | EC₅₀ via GraphPad Prism |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.